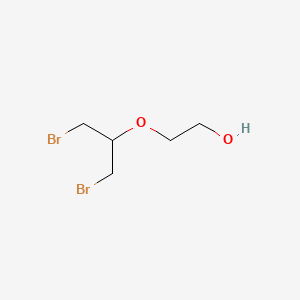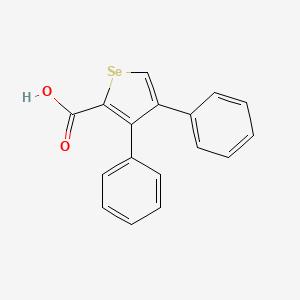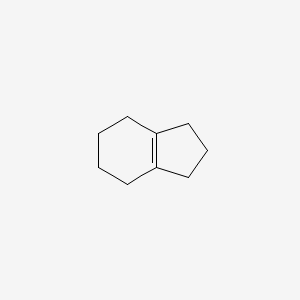
2-(1,3-Dibromopropan-2-yloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dibromopropan-2-yloxy)ethanol is an organic compound with the molecular formula C5H10Br2O2 It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol typically involves the reaction of 1,3-dibromopropane with ethylene glycol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
BrCH2CHBrCH2OH+HOCH2CH2OH→BrCH2CHBrCH2OCH2CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dibromopropan-2-yloxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or other substituted products.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dibromopropan-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dibromopropan-2-yloxy)ethanol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic reactions. These interactions can affect various molecular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromopropane: A precursor in the synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol.
Ethylene Glycol: Another precursor used in the synthesis.
2-Bromoethanol: A related brominated alcohol with similar reactivity.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
5426-36-8 |
|---|---|
Molekularformel |
C5H10Br2O2 |
Molekulargewicht |
261.94 g/mol |
IUPAC-Name |
2-(1,3-dibromopropan-2-yloxy)ethanol |
InChI |
InChI=1S/C5H10Br2O2/c6-3-5(4-7)9-2-1-8/h5,8H,1-4H2 |
InChI-Schlüssel |
OFSMCGQQTGRVGN-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(CBr)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)

![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)



![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
